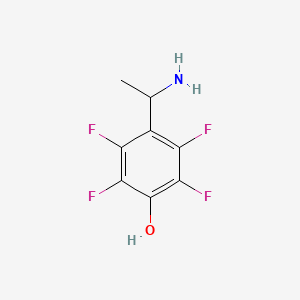

4-(1-Aminoethyl)-2,3,5,6-tetrafluorophenol

Description

Contextual Significance of Fluorinated Aromatic Amines in Advanced Materials and Chemical Biology

Fluorinated aromatic amines are a class of compounds that have found extensive applications in both advanced materials and chemical biology. The incorporation of fluorine atoms into an aromatic amine structure imparts a range of desirable properties.

In the realm of advanced materials , the presence of fluorine can enhance thermal stability, chemical resistance, and specific electronic properties. researchgate.net Fluorinated polymers, such as polyimides and poly(arylene ether)s, often exhibit lower dielectric constants and reduced water absorption, making them valuable in the microelectronics industry. researchgate.netmdpi.com The introduction of trifluoromethyl groups, for example, has been a widely used strategy to improve the solubility, processability, and optical transparency of high-performance polymers. researchgate.net Aromatic polyimides containing fluorine are noted for their excellent combination of thermal, mechanical, and electrical properties, rendering them suitable for applications such as low-dielectric materials and optical devices. researchgate.net

In chemical biology and drug discovery , fluorine substitution is a well-established strategy for modulating the properties of bioactive molecules. tandfonline.com Approximately 20% of all modern drugs contain at least one fluorine atom. enamine.net The introduction of fluorine can alter a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. tandfonline.comalfa-chemistry.com Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's bioavailability and binding affinity to its biological target. nih.govnih.gov For instance, fluorination can lower the pKa of an amine, which can be advantageous in drug design. nih.gov Fluorinated aromatic amino acids are also utilized as tools to study biological processes, with applications in protein engineering and the development of therapeutic agents. beilstein-journals.org

Overview of the Phenolic and Aminoethyl Moiety’s Roles in Molecular Design

The phenolic and aminoethyl moieties are fundamental building blocks in the design of a vast array of functional molecules, particularly in medicinal chemistry.

The phenolic group , characterized by a hydroxyl group attached to an aromatic ring, is a recurring motif in both natural products and synthetic pharmaceuticals. acs.org It is estimated that a significant percentage of FDA-approved small-molecule drugs contain a phenol (B47542) or a phenolic ether. wikipedia.org The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets like proteins and enzymes. gsconlinepress.com Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. gsconlinepress.com This reactivity also makes them valuable precursors in organic synthesis. nih.gov The acidity of the phenolic proton allows for a variety of chemical transformations, further expanding its utility in molecular design. wikipedia.org

The aminoethyl group [-CH(CH₃)NH₂ attached to the ring] introduces a basic nitrogen center and a chiral carbon. The amine functionality is prevalent in bioactive molecules and is often crucial for their pharmacological activity. nih.gov It can be protonated at physiological pH, allowing it to form ionic interactions with biological macromolecules. The stereochemistry of the aminoethyl group can be critical for selective binding to chiral biological targets. Chiral fluorinated amines are considered highly important building blocks in medicinal chemistry. nih.gov The synthesis of such chiral amines is an active area of research, with methods like the use of N-tert-butylsulfinyl imines being developed to achieve high stereoselectivity. nih.govtandfonline.com

Research Landscape of Tetrafluorinated Phenols and Amines as Synthetic Precursors

Tetrafluorinated phenols and amines serve as versatile precursors in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Tetrafluorinated phenols , such as 2,3,5,6-tetrafluorophenol (B1216870), are valuable intermediates. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups. These compounds are used in the preparation of polyfluorophenyl esters, which are reactive intermediates in bioconjugation chemistry. The synthesis of fluorinated phenolic resins has also been explored to create materials with enhanced thermal and hydrophobic properties. researchgate.net Various synthetic routes to poly-fluorinated phenols have been developed, including methods starting from polyfluorinated benzoic acids or via Grignard reagents, each with its own advantages and challenges regarding yield, cost, and environmental impact. google.com

Tetrafluorinated aromatic amines are also key synthetic building blocks. They are used in the synthesis of a wide range of biologically active compounds and materials. The presence of the fluorine atoms can direct the regioselectivity of further chemical modifications on the aromatic ring. The synthesis of fluorinated amines can be achieved through methods such as the reduction of corresponding nitro compounds or through fluoroamination reactions. alfa-chemistry.com The development of efficient synthetic methods for chiral fluorinated amines is of particular interest due to their importance in medicinal chemistry. acs.orgmdpi.com

Table 1: Properties of Related Fluorinated Compounds

| Compound Class | Key Properties | Common Applications |

|---|---|---|

| Fluorinated Aromatic Amines | Enhanced metabolic stability, altered basicity (pKa), improved binding affinity. | Drug discovery, agrochemicals, high-performance polymers. tandfonline.comalfa-chemistry.comnih.gov |

| Tetrafluorinated Phenols | Activated for nucleophilic substitution, precursors to reactive esters. | Synthetic intermediates, bioconjugation, specialty polymers. researchgate.net |

| Chiral Fluorinated Amines | Stereospecific interactions with biological targets, improved bioavailability. | Asymmetric synthesis, pharmaceutical building blocks. nih.govtandfonline.com |

Table 2: Functional Moiety Significance in Molecular Design

| Moiety | Role in Molecular Structure and Activity |

|---|---|

| Phenolic Group | Hydrogen bonding (donor and acceptor), antioxidant properties, synthetic handle for further modification. acs.orggsconlinepress.com |

| Aminoethyl Group | Basic center for ionic interactions, introduces chirality for stereospecific binding. nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H7F4NO |

|---|---|

Molecular Weight |

209.14 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2,3,5,6-tetrafluorophenol |

InChI |

InChI=1S/C8H7F4NO/c1-2(13)3-4(9)6(11)8(14)7(12)5(3)10/h2,14H,13H2,1H3 |

InChI Key |

YQHKZMVUTLWTMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)O)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Aminoethyl 2,3,5,6 Tetrafluorophenol

Strategies for Incorporating the Tetrafluorophenol Core

The formation of the 2,3,5,6-tetrafluorophenol (B1216870) scaffold is a critical phase in the synthesis. This can be approached by either modifying a pre-existing perfluorinated aromatic ring or by building up the fluorine substitution pattern on a phenolic precursor.

A common strategy for synthesizing polyfluorinated phenols begins with commercially available, highly fluorinated benzene (B151609) derivatives. Hexafluorobenzene and pentafluorobenzoic acid are prominent starting materials in this context.

Hexafluorobenzene is susceptible to nucleophilic aromatic substitution, allowing for the replacement of a fluorine atom with a hydroxyl group or a precursor. wikipedia.org For instance, reaction with alkalis can yield pentafluorophenol, which would then require further selective defluorination and functionalization. fluorine1.ru A more direct route to a tetrafluorophenol involves starting with a tetrafluoro-substituted benzene. A patented method describes the synthesis of 2,3,5,6-tetrafluorophenol from 1,2,4,5-tetrafluorobenzene. google.com This process involves lithiation at low temperature, followed by reaction with a boric acid ester and subsequent oxidation with hydrogen peroxide to introduce the hydroxyl group. google.com

Another viable precursor is pentafluorobenzoic acid. fluorine1.ru One documented synthesis involves the reaction of pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst in water to yield 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated to give the target 2,3,5,6-tetrafluorophenol. google.com A similar method involves refluxing pentafluorobenzoic acid with sodium acetate (B1210297) in N,N-dimethyl-formamide, followed by acidification and steam distillation to yield the product. chemicalbook.com

| Starting Material | Key Reagents | Product | Yield | Reference |

| 1,2,4,5-Tetrafluorobenzene | 1. Organolithium reagent, Boric acid ester; 2. H₂O₂ | 2,3,5,6-Tetrafluorophenol | >80% (overall) | google.com |

| Pentafluorobenzoic acid | 1. Sodium acetate, DMF; 2. H₂SO₄ | 2,3,5,6-Tetrafluorophenol | 95% | chemicalbook.com |

| Pentafluorobenzoic acid | 1. Inorganic base, Phase transfer catalyst, H₂O; 2. Decarboxylation | 2,3,5,6-Tetrafluorophenol | Not specified | google.com |

An alternative to starting with perfluorinated rings is the stepwise introduction of fluorine atoms onto a phenol (B47542) or a precursor molecule. Modern deoxyfluorination methods have emerged as powerful tools for converting phenols directly into aryl fluorides. Reagents like PhenoFluor™ can achieve the ipso-substitution of a hydroxyl group for a fluorine atom in a single step under relatively mild conditions. sigmaaldrich.comnih.gov This transformation is operationally simple and tolerates a wide variety of functional groups. nih.govharvard.edu While typically used to create monofluorinated arenes from phenols, a sequence of such reactions on a polyhydroxylated or otherwise activated aromatic ring could theoretically be employed to build the tetrafluoro pattern.

Another approach involves the conversion of phenols to aryl fluorosulfonates, which are then subjected to nucleophilic fluorination. acs.org This two-step, one-pot process uses sulfuryl fluoride (B91410) (SO₂F₂) followed by a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) to convert phenols to aryl fluorides under mild, metal-free conditions. acs.org These stepwise methods offer flexibility but may require more complex synthetic design to control the regioselectivity of fluorination to achieve the specific 2,3,5,6-substitution pattern.

| Method | Reagent Class | Transformation | Key Features | Reference |

| Deoxyfluorination | N,N-diaryl-2-chloroimidazolium chloride derivative (e.g., PhenoFluor™) | Phenol → Aryl Fluoride | One-step ipso-fluorination, functional group tolerance. sigmaaldrich.comorganic-chemistry.org | nih.govharvard.edu |

| Nucleophilic Fluorination | 1. SO₂F₂; 2. NMe₄F | Phenol → Aryl Fluorosulfonate → Aryl Fluoride | Mild, metal-free conditions, broad substrate scope. | acs.org |

Approaches for Introducing the 1-Aminoethyl Side Chain

Once the 2,3,5,6-tetrafluorophenol core or a suitable precursor is obtained, the next stage is the installation of the 1-aminoethyl group at the 4-position. This typically involves the formation of a two-carbon side chain containing a carbonyl group, which is then converted to the amine. A common precursor for this route would be 4-acetyl-2,3,5,6-tetrafluorophenol.

Direct amination can be achieved through nucleophilic substitution reactions on a precursor bearing a suitable leaving group. For instance, if a 4-(1-haloethyl)-2,3,5,6-tetrafluorophenol intermediate is prepared, the halogen can be displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form the desired product. This approach is analogous to the synthesis of other aminoalkyl compounds from alkyl halides.

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This reaction converts a ketone or aldehyde to an amine in a one-pot process via an intermediate imine. wikipedia.orgmasterorganicchemistry.com To synthesize 4-(1-Aminoethyl)-2,3,5,6-tetrafluorophenol, the precursor 4-acetyl-2,3,5,6-tetrafluorophenol would be reacted with an ammonia source (e.g., ammonium (B1175870) chloride) in the presence of a reducing agent. chemistrysteps.com

Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation because it is selective for the protonated iminium ion intermediate over the initial ketone, allowing the reaction to be performed efficiently in a single pot. masterorganicchemistry.comchemistrysteps.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used. masterorganicchemistry.com This method is valued in green chemistry for its efficiency and often mild reaction conditions. wikipedia.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Product Type | Reference |

| Ketone/Aldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Primary Amine | chemistrysteps.com |

| Ketone/Aldehyde | Primary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine | masterorganicchemistry.com |

| Ketone/Aldehyde | Secondary Amine | H₂ and Metal Catalyst (e.g., Palladium) | Tertiary Amine | youtube.com |

The 1-aminoethyl side chain contains a stereocenter, meaning the final compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure amines is of significant interest, particularly in pharmaceutical chemistry. nih.gov Several strategies can be employed to achieve an asymmetric synthesis of the target molecule.

One prominent method is the asymmetric reduction of an intermediate. This can involve the transition metal-catalyzed asymmetric hydrogenation of the 4-acetyl-2,3,5,6-tetrafluorophenol precursor using a chiral catalyst system (e.g., Ruthenium-based catalysts with chiral ligands). acs.org Alternatively, the ketone can first be converted to an imine, which is then subjected to asymmetric reduction. Asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid in combination with a chiral metal complex, is a powerful technique for the enantioselective reduction of imines to chiral amines. acs.orgmdpi.com These catalytic methods can provide high yields and excellent enantioselectivities, offering a direct route to specific stereoisomers of this compound. acs.org

Protecting Group Strategies in the Synthesis of Amino- and Hydroxyl-Functionalized Fluorinated Aromatics

In the synthesis of molecules containing multiple reactive sites, such as amino and hydroxyl groups, protecting groups are indispensable tools. organic-chemistry.org They temporarily mask a functional group to prevent it from undergoing unwanted side reactions during a chemical transformation elsewhere in the molecule. organic-chemistry.orgwikipedia.org For a successful synthesis of this compound, an orthogonal protecting group strategy is crucial. nih.gov Orthogonality ensures that each protecting group can be selectively removed under a unique set of conditions without affecting the others, providing precise control over the synthetic sequence. nih.goviris-biotech.de

The phenolic hydroxyl group is acidic and susceptible to reaction with bases and electrophiles. oup.com Similarly, the amino group is nucleophilic and can react with electrophiles. organic-chemistry.org Therefore, both groups typically require protection during the introduction and modification of the 1-aminoethyl side chain.

Common protecting groups for the phenolic hydroxyl function include ethers, such as benzyl (B1604629) (Bn) ether or various silyl (B83357) ethers (e.g., TBDMS, TBDPS). oup.com Benzyl ethers are robust and stable across a wide range of conditions but can be selectively removed under mild conditions via catalytic hydrogenolysis. oup.com For the amino group, carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed. creative-peptides.com The Boc group is particularly useful as it is stable to many nucleophilic and basic conditions but is readily cleaved with acid (e.g., trifluoroacetic acid, TFA). iris-biotech.decreative-peptides.com

An effective orthogonal strategy for this target molecule would involve protecting the phenol as a benzyl ether and the amine as a Boc-carbamate. The benzyl group can be installed prior to the construction of the side chain and would remain intact during the introduction of the Boc-protected amino group. At the final stage, the Boc group can be removed with acid, followed by the removal of the benzyl group via hydrogenolysis, or vice-versa, to yield the final product.

Table 1: Orthogonal Protecting Groups for Phenol and Amine Moieties

| Functional Group | Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|---|

| Phenolic Hydroxyl | Benzyl | Bn | Benzyl Bromide (BnBr) + Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to acid, weak bases |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl + Imidazole | Fluoride source (e.g., TBAF) or acid | Stable to base, mild acid |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

Optimization of Reaction Conditions and Yields for High-Purity Synthesis

Achieving a high-purity synthesis with maximum yield requires the systematic optimization of reaction conditions for key transformations. A critical step in a plausible synthesis of this compound would be the conversion of a protected 4-acetyl-2,3,5,6-tetrafluorophenol intermediate into the corresponding protected amine via reductive amination. This transformation involves the formation of an imine or iminium ion, followed by reduction. The efficiency of this step is highly dependent on several parameters.

Key Parameters for Optimization:

Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the ketone starting material, minimizing the side-production of the corresponding alcohol. STAB is often advantageous as it can be used in non-protic solvents and does not require strict pH control.

Solvent: The solvent must be capable of dissolving the reactants while not interfering with the reaction. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or methanol (B129727) are common choices. The solvent can influence the reaction rate and the equilibrium of imine formation.

Temperature: Reactions are typically run at room temperature, but adjustments may be necessary. Lowering the temperature can sometimes increase selectivity and reduce byproduct formation, while gentle heating may be required to drive the reaction to completion, though this risks decomposition.

Ammonia Source: A concentrated source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, is required to form the intermediate imine. The concentration and stoichiometry must be carefully controlled.

The optimization process involves systematically varying these parameters to identify the conditions that provide the best balance of reaction rate, yield, and purity of the desired product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and determine the purity of the crude product.

Table 2: Hypothetical Optimization of Reductive Amination for a Protected Precursor Reaction: Protected 4-acetyl-2,3,5,6-tetrafluorophenol + NH₄OAc → Protected this compound

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH₃CN | Methanol | 25 | 24 | 65 | 88 |

| 2 | NaBH₃CN | Methanol | 0 → 25 | 24 | 72 | 92 |

| 3 | NaB(OAc)₃H | DCM | 25 | 12 | 85 | 95 |

| 4 | NaB(OAc)₃H | THF | 25 | 12 | 81 | 94 |

As indicated by the hypothetical data, changing the reducing agent from sodium cyanoborohydride to sodium triacetoxyborohydride (Entry 3) in a suitable solvent like DCM can lead to a significant improvement in both yield and purity under milder conditions and shorter reaction times. researchgate.net Further fine-tuning of temperature and reactant stoichiometry would be conducted to maximize the outcome for large-scale preparation. chimia.ch

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

No publicly available ¹H NMR data for 4-(1-Aminoethyl)-2,3,5,6-tetrafluorophenol could be located.

No publicly available ¹³C NMR data for this compound could be located.

No publicly available ¹⁹F NMR data for this compound could be located.

No publicly available 2D NMR data for this compound could be located.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

No publicly available HRMS data for this compound could be located.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS would be instrumental in confirming its identity and assessing its purity. The liquid chromatography component would separate the target compound from any impurities or starting materials, with the retention time serving as a characteristic parameter under specific chromatographic conditions.

Following separation, mass spectrometry would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would offer a highly accurate mass measurement, further solidifying the elemental composition and identity. However, specific LC-MS data, including retention times, mass spectra, and fragmentation patterns for this compound, are not available in the reviewed literature.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, one would expect to observe characteristic absorption bands corresponding to:

O-H stretch of the phenolic hydroxyl group.

N-H stretch of the primary amine group.

C-H stretches of the ethyl group and the aromatic ring.

C-F stretches from the tetrafluorinated aromatic ring.

Aromatic C=C stretches .

N-H bending vibrations.

While IR spectra for the related compound 2,3,5,6-tetrafluorophenol (B1216870) are available, showing strong C-F and O-H stretching frequencies, no specific IR spectra for this compound could be located to confirm the presence and characteristics of the aminoethyl group.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for identifying the vibrations of the tetrafluorinated benzene (B151609) ring and the carbon skeleton of the aminoethyl side chain. Specific Raman shifts and intensity data for this compound are not documented in the available scientific literature.

Electronic Spectroscopy for Conjugation and Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are indicative of the extent of conjugation in the molecule. For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted benzene ring. The position and intensity of these absorptions would be influenced by the electronic effects of the hydroxyl, aminoethyl, and fluorine substituents. No experimental UV-Vis spectra for this specific compound have been found in the searched databases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles.

The conformation of the aminoethyl side chain.

The planarity of the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

This data is fundamental for a complete understanding of the molecule's structure and its interactions in the solid state. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Mechanistic Studies of Reactions Involving 4 1 Aminoethyl 2,3,5,6 Tetrafluorophenol

Investigation of Reaction Kinetics and Thermodynamics in Derivatization Processes

Detailed kinetic and thermodynamic data for the derivatization of 4-(1-Aminoethyl)-2,3,5,6-tetrafluorophenol are not extensively available in publicly accessible literature. However, general principles of physical organic chemistry allow for predictions regarding its reactivity. The primary amine of the 1-aminoethyl group is the principal site for derivatization reactions such as acylation and alkylation.

The kinetics of such reactions would be expected to follow second-order rate laws, with the rate dependent on the concentrations of both the amino compound and the electrophile. The electron-withdrawing nature of the tetrafluorophenol ring is anticipated to decrease the nucleophilicity of the amine, thereby reducing the reaction rate compared to a similar amine on a non-fluorinated benzene (B151609) ring.

Thermodynamic analysis of these reactions would likely show them to be exothermic, driven by the formation of stable amide or secondary amine bonds. The precise enthalpy and entropy changes would, however, be specific to each reaction and require experimental determination through techniques like calorimetry.

Table 1: Hypothetical Kinetic Data for the Acylation of this compound with a Generic Electrophile

| Reactant Concentration (M) | Electrophile Concentration (M) | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|---|---|

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for the derivatization of this compound would likely involve computational modeling, such as Density Functional Theory (DFT) calculations. These studies would map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

For a typical acylation reaction, the pathway would proceed through a tetrahedral intermediate. The lone pair of the nitrogen atom of the 1-aminoethyl group would attack the carbonyl carbon of the acylating agent. This is followed by the collapse of the tetrahedral intermediate and the expulsion of a leaving group.

The transition state for the initial nucleophilic attack would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl double bond. Computational studies would be instrumental in determining the geometry and energy of this transition state, which is the key determinant of the reaction rate.

Role of the Tetrafluorophenol Moiety in Activated Ester Formation and Reactivity

The tetrafluorophenol moiety plays a significant role in the context of activated esters. Tetrafluorophenyl (TFP) esters are known to be effective acylating agents, particularly in peptide synthesis and bioconjugation. The high electrophilicity of the carbonyl carbon in a TFP ester is due to the strong electron-withdrawing inductive effect of the four fluorine atoms on the aromatic ring. This makes the ester highly susceptible to nucleophilic attack by amines.

While this compound itself is a nucleophile, its phenolic hydroxyl group could be used to form an activated ester if it were part of a different molecule. In the context of reactions of this compound, the tetrafluorophenol ring primarily influences the reactivity of the amino group through its electronic effects.

Table 2: Comparison of Hydrolytic Stability of Activated Esters

| Ester Type | Relative Hydrolytic Stability | Reactivity with Amines |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | ||

| Pentafluorophenyl (PFP) Ester | ||

| Tetrafluorophenyl (TFP) Ester |

Note: This table provides a general comparison based on established knowledge of activated esters.

Nucleophilicity and Reactivity of the 1-Aminoethyl Group in Amidation and Coupling Reactions

The nucleophilicity of the 1-aminoethyl group is a critical factor in its reactivity. The primary aliphatic amine is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. However, the presence of the tetrafluorophenol ring has a deactivating effect. The fluorine atoms are strongly electronegative, withdrawing electron density from the aromatic ring via the inductive effect. This electron withdrawal is transmitted to the aminoethyl side chain, reducing the electron density on the nitrogen atom and thus lowering its nucleophilicity.

Despite this deactivation, the 1-aminoethyl group remains sufficiently nucleophilic to participate in a variety of amidation and coupling reactions, albeit potentially at a slower rate than amines with electron-donating groups on the aromatic ring. The steric hindrance around the nitrogen atom, with a methyl group and the bulky tetrafluorophenyl group attached to the same carbon, may also play a role in modulating its reactivity.

Solvent Effects and Catalysis in Synthetic Transformations

The choice of solvent can significantly influence the rate and outcome of synthetic transformations involving this compound. For amidation reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) are often employed. These solvents can solvate the transition state, potentially accelerating the reaction. Protic solvents may be less ideal as they can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.

Catalysis can be employed to enhance the rate of reactions. In amidation reactions, a base is often used to deprotonate the amine, increasing its nucleophilicity. However, with a primary amine, this is often not necessary unless a particularly weak electrophile is used. For certain coupling reactions, such as those involving the formation of carbon-nitrogen bonds with aryl halides, transition metal catalysts (e.g., palladium or copper complexes) would be required. The specific catalyst system would need to be optimized for the particular substrates involved.

Table 3: Common Solvents and Their Properties Relevant to Amidation Reactions

| Solvent | Dielectric Constant (ε) | Type | General Effect on Amidation |

|---|---|---|---|

| Dimethylformamide (DMF) | |||

| Acetonitrile (ACN) | |||

| Tetrahydrofuran (THF) | |||

| Dichloromethane (DCM) | |||

| Ethanol |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 4-(1-Aminoethyl)-2,3,5,6-tetrafluorophenol, DFT calculations would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be used to calculate the vibrational spectra (infrared and Raman). These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of chemical bonds within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT (Note: This data is illustrative and not based on actual calculations.)

| Parameter | Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

| C-N Bond Length | ~1.47 Å |

| O-H Bond Length | ~0.96 Å |

| N-H Bond Length | ~1.01 Å |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and fluorine atoms and the aromatic ring, while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. FMO analysis for this compound would identify the spatial distribution of these orbitals, providing insights into which parts of the molecule are most likely to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable aminoethyl side chain, MD simulations can explore its conformational landscape. These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent (like water), MD can provide detailed information about intermolecular interactions, such as hydrogen bonding between the molecule and solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives (focusing on chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model would be built by calculating various chemical descriptors for each derivative. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with measured biological activity, a predictive model can be developed to guide the design of new, more potent derivatives.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties. As mentioned, DFT is used for predicting vibrational frequencies. Similarly, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). These predicted spectra are invaluable for interpreting experimental NMR data and confirming the structure of newly synthesized compounds. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts (Note: This data is illustrative and not based on actual calculations. Shifts are relative to TMS.)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| OH | 5.0 - 6.0 |

| CH | 4.0 - 4.5 |

| CH₃ | 1.5 - 2.0 |

| NH₂ | 2.5 - 3.5 |

Applications As a Synthetic Building Block and Precursor

Role in Activated Ester Chemistry and Amide Bond Formation

The strong electron-withdrawing nature of the four fluorine atoms on the phenyl ring significantly increases the acidity of the phenolic proton and makes the tetrafluorophenoxy group an excellent leaving group. This property is exploited in activated ester chemistry to facilitate the formation of amide bonds, a cornerstone reaction in organic and medicinal chemistry.

The phenolic hydroxyl group of a protected 4-(1-aminoethyl)-2,3,5,6-tetrafluorophenol derivative can be esterified with a carboxylic acid to form a 2,3,5,6-tetrafluorophenyl (TFP) ester. This reaction "activates" the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. The synthesis of these TFP esters is typically achieved by reacting the carboxylic acid with the tetrafluorophenol component in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N′-dicyclohexylcarbodiimide (DCC). acs.org

These fluorinated phenyl esters are desirable for creating amine-reactive surfaces or molecules because they readily react in a one-step process to form stable amide linkages. nih.govacs.org The resulting TFP esters are generally stable, purifiable compounds that can be stored and used as needed for subsequent reactions. rsc.org This contrasts with more reactive intermediates like acid chlorides, which are often generated and used in situ.

Table 1: Comparison of Activated Esters

| Feature | Tetrafluorophenyl (TFP) Ester | N-Hydroxysuccinimide (NHS) Ester |

|---|---|---|

| Reactivity | High reactivity towards primary amines. lumiprobe.comwikipedia.org | Commonly used standard for amine labeling. nih.govacs.org |

| Hydrolytic Stability | More resistant to spontaneous hydrolysis, especially at basic pH. lumiprobe.comwikipedia.orgbroadpharm.com | Susceptible to hydrolysis, which competes with the amidation reaction. nih.govacs.orgresearchgate.net |

| Efficiency | Higher coupling efficiency, particularly under basic conditions, due to lower hydrolysis rates. nih.govacs.orgresearchgate.net | Efficiency can be limited by the competing hydrolysis side reaction. nih.gov |

| Applications | Peptide synthesis, bioconjugation, radiolabeling, polymer modification. acs.orgnih.govresearchgate.net | Bioconjugation, labeling of biomolecules. nih.govacs.org |

TFP-activated esters are highly efficient acylating agents for a wide range of substrates, most notably for forming amide bonds with primary and secondary amines. lumiprobe.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the activated ester, displacing the tetrafluorophenolate leaving group to form a stable amide bond. nih.govwikipedia.org

A significant advantage of TFP esters over other common activating groups, such as N-hydroxysuccinimide (NHS), is their enhanced stability towards hydrolysis. wikipedia.orgbroadpharm.com This stability is particularly pronounced at the basic pH values often used for amidation reactions, leading to higher yields and more reproducible conjugations. lumiprobe.combroadpharm.com This superior stability allows for more efficient reactions, as less of the activated ester is consumed by the competing hydrolysis side reaction. nih.govacs.org This property has made TFP esters valuable tools in solid-phase peptide synthesis and for the conjugation of molecules to biomolecules like proteins and oligonucleotides, which often possess primary amine groups (e.g., the ε-amino group of lysine). nih.govlumiprobe.com

Development of Polymeric Materials

The reactivity of the tetrafluorophenyl ester group makes it a valuable component in materials science, particularly for the synthesis and functionalization of polymers.

Polymers containing pendant TFP ester groups are versatile platforms for post-polymerization modification (PPM). researchgate.netrsc.org This strategy involves first synthesizing a polymer backbone containing the reactive ester and then introducing functionality by reacting the polymer with various nucleophiles, typically amines. rsc.orgresearchgate.net This approach allows for the creation of a diverse library of functional polymers from a single precursor polymer. rsc.org

For example, a monomer could be synthesized from this compound (with the amine protected), and then copolymerized with other monomers. The resulting polymer would have reactive TFP ester sites along its chain. These sites can then be modified by reaction with a wide variety_of amine-containing molecules to introduce specific functionalities, such as bioactive moieties or responsive groups. researchgate.netresearchgate.net This method provides a powerful tool for tailoring the properties of polymer surfaces and materials. rsc.org

Functional polymers can be directly synthesized by the polymerization of monomers containing the tetrafluorophenyl group. Monomers such as tetrafluorophenyl acrylate (B77674) or tetrafluorophenyl methacrylate (B99206) can be polymerized using techniques like free radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined reactive polymers. researchgate.netrsc.org

These polymers serve as valuable precursors for more complex macromolecular structures. researchgate.net For instance, telechelic polymers—polymers with functional groups at both chain ends—can be created using initiators or chain transfer agents that contain a TFP ester. surrey.ac.ukresearchgate.net These reactive end groups can then be used in subsequent reactions, such as polycondensation with diamines, to create high molecular weight polymers or block copolymers. surrey.ac.uk This methodology is crucial for designing advanced materials for various applications.

Precursor for Radiochemical Synthesis and Molecular Imaging Probes (excluding clinical data)

The tetrafluorophenyl ester moiety is a key component in the synthesis of prosthetic groups used for radiolabeling biomolecules, particularly for Positron Emission Tomography (PET). acs.orgacs.orgnih.gov PET is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). radiologykey.comnih.gov

Due to the often harsh conditions required for direct radiofluorination, sensitive biomolecules like peptides are typically labeled indirectly using a small, pre-labeled molecule known as a prosthetic group or synthon. rsc.orgacs.orgnih.gov TFP esters are ideal for this purpose. A common strategy involves the synthesis of a radiolabeled TFP ester, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). acs.orgacs.orgnih.gov This is often achieved in a single step by reacting a trimethylammonium precursor with [¹⁸F]fluoride. acs.orgresearchgate.net

The resulting radiolabeled activated ester, [¹⁸F]F-Py-TFP, can then be purified and conjugated to a biomolecule of interest (e.g., a peptide containing a lysine (B10760008) residue or a free N-terminus) under mild conditions. acs.orgnih.gov The TFP ester reacts efficiently with the amine group on the biomolecule to form a stable amide bond, thereby attaching the ¹⁸F label. nih.govresearchgate.net This two-step process allows for the efficient and rapid production of ¹⁸F-labeled PET probes. nih.govmdpi.com The chemical stability and high reactivity of the TFP ester are critical for the success of this radiolabeling strategy. acs.orgnih.gov

Radiosynthesis of Fluorine-18 Labeled Derivatives for Positron Emission Tomography (PET)

The tetrafluorophenyl moiety is a key component in the synthesis of prosthetic groups used for labeling biomolecules with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide widely used in PET imaging. nih.govmdpi.com PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. nih.gov The development of novel [¹⁸F]-labeled radiotracers is crucial for advancing diagnostic medicine.

One prominent application of tetrafluorophenyl esters is in the two-step labeling of biomolecules. nih.gov A notable example is the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). nih.gov This prosthetic group is synthesized by reacting [¹⁸F]fluoride with a trimethylammonium precursor, which can then be used to label peptides and other biomolecules. nih.gov The tetrafluorophenyl ester acts as a highly reactive leaving group, facilitating the efficient conjugation of the [¹⁸F]fluoronicotinyl moiety to the biomolecule under mild conditions.

Similarly, [¹⁸F]-labeled tetrazines have been synthesized for use in pre-targeting PET imaging applications. nih.govnih.gov This approach involves a two-step process where a tagged antibody is first administered and allowed to accumulate at the target site. Subsequently, a small, radiolabeled molecule, such as an [¹⁸F]-labeled tetrazine, is administered, which rapidly binds to the antibody tag via an in vivo bioorthogonal reaction. nih.govnih.gov The synthesis of these labeled tetrazines can proceed via an [¹⁸F]F-Py-TFP active ester, which is then amidated with an amine-bearing tetrazine. nih.gov

| Derivative | Precursor/Method | Radiochemical Yield | Application | Reference |

|---|---|---|---|---|

| [¹⁸F]MeTz (a methyl tetrazine) | Two-step procedure via [¹⁸F]F-Py-TFP synthesized on solid support followed by amidation | 24% | Pre-targeted PET brain imaging | nih.gov |

| [¹⁸F]HTz (an H-tetrazine) | Two-step procedure via [¹⁸F]F-Py-TFP synthesized on solid support followed by amidation | 22% | Pre-targeted PET brain imaging | nih.gov |

| 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | Reaction of [¹⁸F]fluoride with a trimethylammonium precursor | 60-70% | Prosthetic group for labeling biomolecules (e.g., RGD peptides) | nih.gov |

Development of Molecular Imaging Probes Based on the Tetrafluorophenol Scaffold

The tetrafluorophenol scaffold is instrumental in the development of various molecular imaging probes beyond just PET. nih.govnih.govnih.gov Molecular imaging aims to visualize, characterize, and quantify biological processes at the cellular and molecular levels in living organisms. The design of effective imaging probes requires a scaffold that can be readily modified to incorporate a signaling moiety (like a radionuclide or a fluorophore) and a targeting ligand.

The highly fluorinated phenyl ring of the tetrafluorophenol scaffold can modulate the physicochemical properties of the resulting imaging probe, such as its lipophilicity and metabolic stability. These properties are critical for achieving favorable in vivo pharmacokinetics, including efficient clearance from non-target tissues and high signal-to-background ratios. nih.gov

In the context of PET, the development of probes based on the tetrafluorophenol scaffold allows for the investigation of a wide range of biological targets. For instance, by attaching a targeting moiety that binds to a specific receptor or enzyme, researchers can create probes to study disease states such as cancer, neurological disorders, and cardiovascular disease. nih.gov The versatility of the tetrafluorophenol core as a platform for developing such targeted imaging agents is a significant area of ongoing research. nih.govnih.gov

Scaffold for the Rational Design of Ligands and Small Molecules

The structural framework of this compound provides a versatile scaffold for the rational design of novel ligands and small molecules with potential therapeutic applications. The presence of multiple functional groups and a fluorinated aromatic core allows for systematic modifications to explore structure-activity relationships (SAR).

Combinatorial Chemistry and Library Synthesis Utilizing the Compound

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. google.com Such libraries are then screened for biological activity to identify lead compounds in the drug discovery process. sigmaaldrich.com The this compound scaffold is well-suited for combinatorial library synthesis due to its modifiable functional groups.

The primary amine of the aminoethyl side chain can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. Similarly, the phenolic hydroxyl group can be etherified or esterified. These reactions can be performed in a parallel synthesis format, where different building blocks are systematically combined with the core scaffold to generate a diverse library of compounds.

The use of solid-phase synthesis, a common technique in combinatorial chemistry, could further enhance the efficiency of library construction. researchgate.net The scaffold could be attached to a solid support via the hydroxyl group, allowing for modifications to the amino group. Subsequent cleavage from the support would yield the final products. The tetrafluorophenyl ring itself can also participate in nucleophilic aromatic substitution reactions, although this is less common for the highly fluorinated ring. The diversity generated from such a library can be crucial for identifying novel bioactive molecules. google.com

Design of Enzyme Inhibitors or Receptor Ligands (focusing on chemical structure-activity relationships)

The rational design of enzyme inhibitors and receptor ligands often relies on understanding the structure-activity relationships (SAR) of a particular chemical scaffold. chemicalbook.comnih.gov The this compound core possesses features that are desirable in the design of such molecules. The fluorinated phenyl ring can enhance binding affinity to target proteins through favorable interactions with hydrophobic pockets and can also improve metabolic stability by blocking sites of oxidative metabolism.

The aminoethyl side chain and the phenolic hydroxyl group provide opportunities for introducing specific interactions with the target protein, such as hydrogen bonding or ionic interactions. By systematically modifying these groups and evaluating the biological activity of the resulting analogs, a detailed SAR can be established. chemicalbook.com

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Derivatizations for Enhanced Chemical Diversity

The synthesis of 4-(1-Aminoethyl)-2,3,5,6-tetrafluorophenol, particularly in an enantiomerically pure form, presents a key area for the exploration of novel reaction pathways. The development of efficient and stereoselective synthetic routes is crucial for accessing this compound and its derivatives for further investigation.

One promising approach is the asymmetric reduction of a corresponding tetrafluoroacetophenone precursor . This method is a well-established strategy for the synthesis of chiral amines. researchgate.netresearchgate.net The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the enantioselective reduction of the ketone to the desired chiral amine. researchgate.net Another innovative strategy involves the enzymatic transamination of the tetrafluoroacetophenone precursor . ω-Transaminases are increasingly utilized in the pharmaceutical industry for the synthesis of chiral amines due to their high enantioselectivity and mild reaction conditions. mdpi.comnih.gov The application of a suitable ω-transaminase could provide a green and efficient route to optically pure this compound. mdpi.com

Further derivatization of the parent compound can lead to a diverse library of molecules with potentially unique properties. The phenolic hydroxyl group and the primary amine offer two reactive sites for modification. For instance, derivatization of the phenolic hydroxyl group can be achieved through etherification or esterification reactions. These modifications can alter the compound's physical and chemical properties, such as its solubility and electronic characteristics. nih.gov The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functional groups, providing a wide range of derivatives for various applications. nih.gov The use of chiral auxiliaries in these derivatization reactions can also be explored to achieve diastereoselective synthesis of more complex chiral molecules. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Reduction of Tetrafluoroacetophenone | Use of chiral catalysts (metal-based or organocatalysts) to stereoselectively reduce the ketone precursor. | Well-established methodology with a broad range of available catalysts. |

| Enzymatic Transamination | Biocatalytic approach using ω-transaminases to convert the ketone to the chiral amine. | High enantioselectivity, mild reaction conditions, and environmentally friendly. |

| Derivatization of Phenolic -OH | Etherification or esterification to modify the hydroxyl group. | Can tune physical properties like solubility and electronic character. |

| Derivatization of Amino Group | Acylation, alkylation, or imine formation to modify the primary amine. | Creates a diverse library of compounds with varied functionalities. |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The principles of flow chemistry offer significant advantages for the synthesis of this compound and its derivatives, particularly in terms of safety, efficiency, and scalability. chemistryviews.orgbohrium.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous-flow setup can lead to improved yields and purities compared to traditional batch processes. bohrium.com Furthermore, the use of hazardous reagents, which may be necessary for certain fluorination or amination reactions, can be managed more safely in a closed-loop flow system. eurekalert.org

The integration of automation with flow chemistry platforms can enable the high-throughput synthesis and screening of a library of derivatives. bohrium.comrsc.org Automated systems can systematically vary reaction conditions and starting materials to rapidly identify optimal synthetic routes and explore the structure-activity relationships of the resulting compounds. researchgate.net This is particularly valuable for pharmaceutical and materials science research, where large numbers of compounds need to be synthesized and tested. bohrium.com For instance, the continuous-flow synthesis of chiral fluorinated amines has been successfully demonstrated, showcasing the potential for applying this technology to the production of this compound. acs.org

| Technology | Advantages for Synthesizing this compound |

| Flow Chemistry | Enhanced safety with hazardous reagents, precise control over reaction parameters, improved yield and purity, and easier scalability. |

| Automation | High-throughput synthesis of derivatives, rapid optimization of reaction conditions, and systematic exploration of structure-activity relationships. |

Advanced Materials Science Applications Beyond Existing Polymer Systems

The unique combination of a rigid, electron-deficient tetrafluorophenyl ring and a flexible, functional aminoethyl side chain makes this compound a promising building block for advanced materials.

One area of exploration is in the field of liquid crystals . The anisotropic nature of the fluorinated aromatic core could be exploited in the design of novel liquid crystalline materials. rsc.orgdoitpoms.ac.uk By incorporating this moiety into larger molecular architectures, it may be possible to create liquid crystals with tailored properties, such as specific phase behaviors and electro-optical responses. rsc.org

Another exciting avenue is the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) . The phenolic hydroxyl group and the amino group can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials. researchgate.netrsc.orgalfa-chemistry.com The presence of the fluorine atoms on the linker can impart unique properties to the MOF, such as increased hydrophobicity and altered gas sorption characteristics. rsc.orgalfa-chemistry.com These fluorinated MOFs could find applications in gas storage, separation, and catalysis. researchgate.net

Furthermore, the chromophoric nature of the fluorinated aromatic ring suggests potential applications in the development of functional dyes and sensors . nih.govmdpi.com Derivatization of the amino group could be used to tune the electronic properties of the molecule and its response to external stimuli, leading to the creation of novel sensors for various analytes. nih.gov

| Material Class | Potential Role of this compound | Potential Applications |

| Liquid Crystals | As a core structural component to induce liquid crystalline phases. | Displays, sensors, and optical devices. |

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker to create porous materials. | Gas storage and separation, catalysis. |

| Functional Dyes and Sensors | As a chromophoric building block with tunable electronic properties. | Chemical sensors, imaging agents. |

Interdisciplinary Research with Biological Systems (emphasizing chemical interactions and design, not clinical outcomes)

The fluorinated phenylethylamine scaffold present in this compound is a common motif in biologically active molecules. nih.govnih.gov This opens up opportunities for interdisciplinary research at the interface of chemistry and biology, focusing on understanding the fundamental chemical interactions of this compound with biological systems.

Enzyme-catalyzed reactions involving the phenolic or amino group can be explored to understand how enzymes recognize and process highly fluorinated substrates. nih.govresearchgate.net For example, tyrosinase has been shown to catalyze the oxidation of certain fluorophenols, leading to polymerization. nih.govresearchgate.net Studying the interaction of this compound with such enzymes could provide insights into their substrate specificity and catalytic mechanisms.

Protein-ligand interaction studies are another important area of research. The fluorine atoms can significantly influence the binding of a molecule to a protein through various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. researchgate.netsoci.orgfu-berlin.de Investigating the binding of this compound and its derivatives to model proteins can help elucidate the role of fluorine in molecular recognition. researchgate.net This knowledge is crucial for the rational design of molecules with specific binding properties.

Conformational analysis of this compound and its derivatives is essential for understanding their three-dimensional structure and how it influences their interactions with other molecules. researchgate.netacs.org The presence of the bulky and electron-withdrawing fluorine atoms can restrict the conformational flexibility of the molecule, which can have a significant impact on its binding to biological targets. acs.org Computational and experimental methods can be used to study the preferred conformations and their energetic landscapes.

| Research Area | Focus of Investigation | Potential Insights |

| Enzyme-Catalyzed Reactions | Interaction with enzymes like tyrosinases or transaminases. | Understanding enzyme specificity and mechanism with fluorinated substrates. |

| Protein-Ligand Interactions | Binding studies with model proteins. | Elucidating the role of fluorine in molecular recognition and binding affinity. |

| Conformational Analysis | Determining the preferred 3D structure and flexibility. | Understanding how conformation influences intermolecular interactions. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(1-Aminoethyl)-2,3,5,6-tetrafluorophenol, and how can fluorination efficiency be optimized?

- Methodological Answer : Fluorinated aromatic compounds often employ halogen-exchange reactions (e.g., Balz-Schiemann) or direct fluorination using reagents like DAST (diethylaminosulfur trifluoride). For tetrafluorophenol derivatives, stepwise fluorination under controlled conditions (e.g., low temperature, inert atmosphere) minimizes side reactions. The aminoethyl group can be introduced via nucleophilic substitution or reductive amination of a ketone intermediate. Optimization involves monitoring fluorination efficiency using NMR and adjusting stoichiometry/reactivity of fluorinating agents .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- and NMR : Resolve splitting patterns from adjacent fluorines and the aminoethyl group. For example, coupling constants () confirm substitution patterns.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns due to fluorine.

- X-ray Crystallography : Resolve steric effects of the tetrafluoro and aminoethyl groups (see crystallographic data for analogous fluorinated compounds in ).

- IR Spectroscopy : Identify O–H (phenolic) and N–H (aminoethyl) stretches to confirm functional groups.

Q. How do the electron-withdrawing fluorine atoms influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Fluorine atoms deactivate the aromatic ring, directing electrophilic attacks to specific positions. For example, the aminoethyl group may act as an ortho/para director, but fluorines at 2,3,5,6 positions create steric and electronic barriers. Reactivity studies should compare substitution rates with non-fluorinated analogs using kinetic assays (e.g., monitoring by HPLC) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions, while steric maps quantify accessibility of the aminoethyl group. Validate predictions with experimental data (e.g., crystallographic bond lengths in ).

Q. What experimental approaches resolve contradictions in reported solubility data for fluorinated phenolic compounds?

- Methodological Answer : Discrepancies often arise from solvent polarity, crystallinity, or hydration states. Use:

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous/organic solvents.

- Thermogravimetric Analysis (TGA) : Measure bound solvent/water content.

- Co-solvency Studies : Apply Hansen solubility parameters to optimize solvent mixtures. Cross-reference with databases like PubChem for analogous compounds .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for drug-discovery applications?

- Methodological Answer : Design accelerated stability studies:

- pH-Variation Experiments : Incubate the compound in buffers (pH 1–14) at 25–60°C.

- LC-MS Monitoring : Track degradation products (e.g., defluorination or cleavage of the aminoethyl group).

- Kinetic Modeling : Calculate degradation rate constants () and activation energy () using Arrhenius plots .

Q. What safety protocols are essential for handling fluorinated amino-phenol derivatives, given the lack of hazard data for this compound?

- Methodological Answer : Assume toxicity analogous to structurally similar fluorophenols (e.g., 2,3,4,5,6-Pentafluorothiophenol ). Implement:

- Ventilation : Use fume hoods for synthesis/purification.

- PPE : Nitrile gloves, goggles, and lab coats.

- Spill Management : Neutralize with alkaline solutions (e.g., NaHCO) to deprotonate phenolic groups.

Data Analysis & Experimental Design

Q. How should researchers design dose-response assays to study this compound’s bioactivity while accounting for fluorine’s metabolic stability?

- Methodological Answer :

- In Vitro Assays : Use hepatic microsomes or CYP450 enzymes to assess defluorination/metabolite formation.

- Isotopic Labeling : Incorporate to track metabolic pathways via PET imaging.

- Control Experiments : Compare with non-fluorinated analogs to isolate fluorine’s effects .

Q. What strategies validate the compound’s role as a catalyst or ligand in coordination chemistry?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond lengths/geometry.

- NMR Titration : Monitor chemical shift changes upon metal binding.

- Catalytic Activity Assays : Compare turnover numbers (TON) with known ligands (e.g., bipyridines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.